molecular formula C15H11ClF3NO4S B1299448 4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid CAS No. 690646-04-9

4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid

Cat. No.: B1299448
CAS No.: 690646-04-9
M. Wt: 393.8 g/mol
InChI Key: BURLRZFVGRKQLY-UHFFFAOYSA-N
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Description

4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid is a synthetic organic compound with the molecular formula C15H11ClF3NO4S It is characterized by the presence of a benzoic acid moiety linked to a sulfonamide group, which is further substituted with a 4-chloro-3-(trifluoromethyl)phenyl group

Mechanism of Action

Target of Action

Similar compounds have been shown to have analgesic effects , suggesting potential targets could be pain receptors or pathways.

Mode of Action

Based on its structural similarity to other analgesic compounds , it may interact with its targets to modulate pain signaling, leading to a reduction in perceived pain.

Biochemical Pathways

Given its potential analgesic effects , it may influence pathways related to pain perception and signal transduction.

Result of Action

Based on the potential analgesic effects of similar compounds , it may result in the modulation of pain signaling pathways, leading to a reduction in perceived pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonation of 4-chloro-3-(trifluoromethyl)aniline, followed by coupling with a benzoic acid derivative. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions, such as the presence of catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s sulfonamide group is of interest for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid: shares structural similarities with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonamide moiety contributes to its potential biological activity.

Properties

IUPAC Name

4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO4S/c16-13-6-5-11(7-12(13)15(17,18)19)25(23,24)20-8-9-1-3-10(4-2-9)14(21)22/h1-7,20H,8H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURLRZFVGRKQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367017
Record name F3394-1129
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690646-04-9
Record name F3394-1129
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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